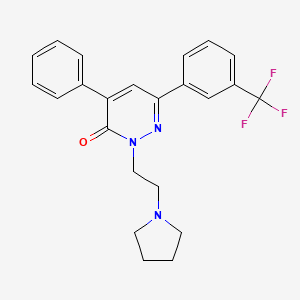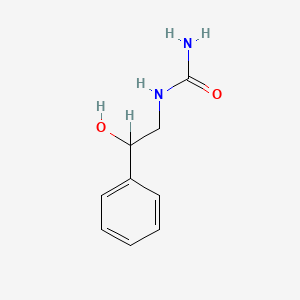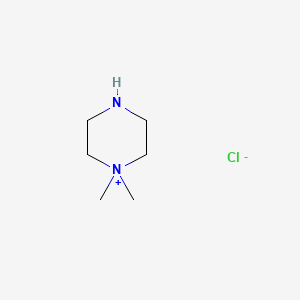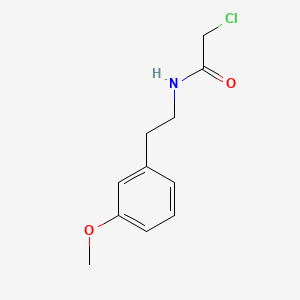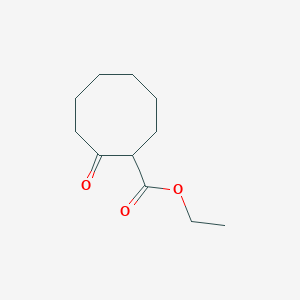
2-氧代-1-环辛烷羧酸乙酯
描述
Ethyl 2-oxo-1-cyclooctanecarboxylate (ECC) is an organic compound that has been studied for its potential applications in a variety of scientific research areas. It is a cyclic ester of cyclooctane with a molecular weight of approximately 166.1 g/mol. ECC has been found to possess a variety of biochemical and physiological effects and has been studied for its potential to act as a catalyst in a number of reactions.
科学研究应用
环扩大反应
2-氧代-1-环辛烷羧酸乙酯用于新型的环扩大反应。例如,当用 tBuOH-tBuOK 处理时,它会产生不寻常的环扩大产物,如 3,5-二氧代-1-环辛烷羧酸乙酯和相关化合物,产率各不相同(Tsuzuki、Hashimoto、Shirahama 和 Matsumoto,1977)。
迈克尔加成中的催化剂
该化合物已用于 β-酮酯向甲基乙烯基酮 (MVK) 的迈克尔加成中。在五配位有机硅酸盐的存在下,它与 MVK 反应,以高产率生成 2-氧代-1-(3-氧代-1-丁基)-1-环己烷羧酸乙酯。这证明了它在有机合成工艺中作为催化剂或反应物的潜力(Tateiwa 和 Hosomi,2001)。
荧光染料的合成
2-氧代-1-环辛烷羧酸乙酯已参与合成新型荧光染料。这些染料在向列液晶中表现出优异的取向参数,表明在液晶显示器中应用的潜力巨大(Bojinov 和 Grabchev,2003)。
药物研究
在药物研究领域,2-氧代-1-环辛烷羧酸乙酯的衍生物已被合成并评估其局部麻醉和抗心律失常活性。一些化合物显示出与已知药物相当的活性,表明其在药物化学中的潜力(Al-Obaid、El-Subbagh、Al‐Shabanah 和 Mahran,1998)。
杂环化合物的合成
该化合物还用于部分氢化的吡唑并[3,4-b]吡啶-3-酮的选择性合成,突出了其在创建复杂杂环结构中的用途,这些结构在各种化学和药物应用中很重要(Lebedˈ、Mozgovaya、Kos 和 Vovk,2012)。
光化学反应
在光化学研究中,2-氧代-1-环己烷羧酸乙酯在醇溶液中发生反应,形成各种 ω-烷氧羰基酯。这证明了其在促进光化学转化中的作用,这在合成化学中至关重要(Tokuda、Watanabe 和 Itoh,1978)。
2H-吡喃衍生物的合成
氧代-(2-氧代-环烷基)-乙酸乙酯,包括 2-氧代-1-环辛烷羧酸乙酯,已用于与三苯基膦和二烷基乙炔二羧酸酯的反应。此过程产生螺环丁烯衍生物,它们是缺电子的 1,3-二烯的前体,随后是 2H-吡喃衍生物,显示了其在复杂有机合成中的多功能性(Yavari 和 Bayat,2003)。
偶联反应中的催化
它还被用作铜催化偶联反应中的配体。这种用途强调了它在促进各种有机化合物合成中的作用,包括在温和条件下合成 N-芳基酰胺和芳基醚(Lv 和 Bao,2007)。
贵金属化合物合成
该化合物一直是贵金属化合物合成研究的主题,特别是在环辛二烯的羰基化中。此类研究对于开发有机化学中的新型催化工艺至关重要(Tsuji、Hosaka、Kiji 和 Susuki,1966)。
环加成反应中的超声合成
在另一个创新应用中,超声合成方法已用于该化合物与丙炔酸乙酯的环加成反应。对这些反应的研究有助于理解有机合成中的区域选择性(Aboelnaga、Hagar 和 Soliman,2016)。
安全和危害
作用机制
Target of Action
Ethyl 2-oxo-1-cyclooctanecarboxylate is a β-keto ester
Mode of Action
Ethyl 2-oxo-1-cyclooctanecarboxylate undergoes a Michael addition with 3-buten-2-one (methyl vinyl ketone, MVK) in the presence of potassium bis(1,2-benzenediolato)phenylsilicate to afford the corresponding 1,4-adduct . This reaction is a type of conjugate addition, which is a fundamental process in organic chemistry and biochemistry.
生化分析
Biochemical Properties
Ethyl 2-oxo-1-cyclooctanecarboxylate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It undergoes Michael addition with methyl vinyl ketone in the presence of potassium bis(1,2-benzenediolato)phenylsilicate to form a 1,4-adduct . This reaction highlights its interaction with enzymes and proteins that facilitate such additions. The nature of these interactions involves the formation of covalent bonds between the compound and the enzyme’s active site, leading to the formation of new chemical entities.
Cellular Effects
Ethyl 2-oxo-1-cyclooctanecarboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, thereby altering the flux of metabolites within the cell . This compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression levels of specific genes.
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-oxo-1-cyclooctanecarboxylate involves its binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . The compound can form covalent bonds with the active sites of enzymes, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, it can influence gene expression by binding to transcription factors and altering their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-oxo-1-cyclooctanecarboxylate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of Ethyl 2-oxo-1-cyclooctanecarboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range results in optimal activity, beyond which toxicity increases. These studies highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
Ethyl 2-oxo-1-cyclooctanecarboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, Ethyl 2-oxo-1-cyclooctanecarboxylate is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution is essential for its activity and function, influencing its efficacy in biochemical reactions and therapeutic applications.
Subcellular Localization
Ethyl 2-oxo-1-cyclooctanecarboxylate exhibits specific subcellular localization, which affects its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
ethyl 2-oxocyclooctane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-2-14-11(13)9-7-5-3-4-6-8-10(9)12/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCDCHCBNASPBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70280892 | |
| Record name | Ethyl 2-oxo-1-cyclooctanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70280892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4017-56-5 | |
| Record name | 4017-56-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4017-56-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-oxo-1-cyclooctanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70280892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of ethyl 2-oxo-1-cyclooctanecarboxylate in the research presented?
A1: Ethyl 2-oxo-1-cyclooctanecarboxylate serves as a reactant in the investigated Michael addition reaction. [] The research focuses on demonstrating the efficacy of a pentacoordinate organosilicate catalyst in facilitating the Michael addition of various β-keto esters, including ethyl 2-oxo-1-cyclooctanecarboxylate, to 3-buten-2-one (methyl vinyl ketone). The reaction with ethyl 2-oxo-1-cyclooctanecarboxylate yields the corresponding 1,4-adduct, albeit in moderate yield compared to some other tested β-keto esters. []
Q2: Are there any details about the specific yield or reaction conditions for the Michael addition using ethyl 2-oxo-1-cyclooctanecarboxylate?
A2: While the research paper states that the reaction with ethyl 2-oxo-1-cyclooctanecarboxylate produces the 1,4-adduct in "moderate" yield, it doesn't specify the exact yield percentage. [] Similarly, specific reaction conditions (temperature, solvent, reaction time, etc.) are not provided for this particular reaction. Further investigation into the supporting information or contacting the authors directly might provide additional details.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide](/img/structure/B1330068.png)
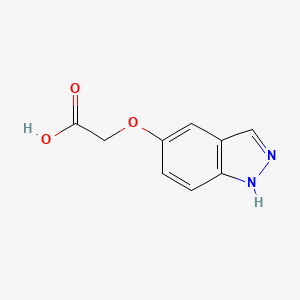
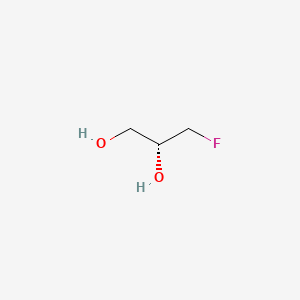
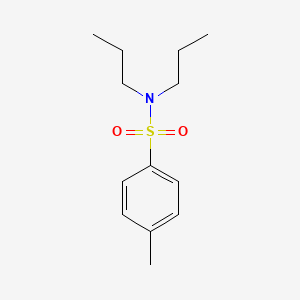
![5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B1330076.png)
